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Compound of Interest

Compound Name: Oct-2-en-4-ol

Cat. No.: B8769673

Get Quote

The chemical structure of Oct-2-en-4-ol is C₈H₁₆O. The presence of a double bond at the C2-

C3 position gives rise to two geometric isomers: (E)-Oct-2-en-4-ol and (Z)-Oct-2-en-4-ol. The

standardized numbering scheme used for the NMR assignments is shown below.

Figure 1: Structure of (E)-Oct-2-en-4-ol with Atom Numbering

Caption: Structure of (E)-Oct-2-en-4-ol.

Figure 2: Structure of (Z)-Oct-2-en-4-ol with Atom Numbering

Caption: Structure of (Z)-Oct-2-en-4-ol.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data are summarized below for both isomers, assuming a standard

deuterated solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
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Proton(s)
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H1 ~1.70 Doublet (d) ~6.5

H2 ~5.65
Doublet of Quartets

(dq)

J(H2-H3) ≈ 15.0,

J(H2-H1) ≈ 6.5

H3 ~5.50
Doublet of Doublets

(dd)

J(H3-H2) ≈ 15.0,

J(H3-H4) ≈ 6.0

H4 ~4.10
Quintet (quin) or

Multiplet (m)

J(H4-H3) ≈ 6.0, J(H4-

H5) ≈ 6.5

OH ~1.5-2.5 Broad Singlet (br s) -

H5 ~1.45 Multiplet (m) -

H6 ~1.30 Multiplet (m) -

H7 ~1.30 Multiplet (m) -

H8 ~0.90 Triplet (t) ~7.0

(Z)-Oct-2-en-4-ol
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Proton(s)
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H1 ~1.65 Doublet (d) ~7.0

H2 ~5.55
Doublet of Quartets

(dq)

J(H2-H3) ≈ 10.5,

J(H2-H1) ≈ 7.0

H3 ~5.40
Doublet of Doublets

(dd)

J(H3-H2) ≈ 10.5,

J(H3-H4) ≈ 8.0

H4 ~4.50
Quintet (quin) or

Multiplet (m)

J(H4-H3) ≈ 8.0, J(H4-

H5) ≈ 6.5

OH ~1.5-2.5 Broad Singlet (br s) -

H5 ~1.40 Multiplet (m) -

H6 ~1.30 Multiplet (m) -

H7 ~1.30 Multiplet (m) -

H8 ~0.90 Triplet (t) ~7.0

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.

(E)- and (Z)-Oct-2-en-4-ol
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Carbon
Predicted Chemical Shift
(δ, ppm) - (E)-isomer

Predicted Chemical Shift
(δ, ppm) - (Z)-isomer

C1 ~17.8 ~13.2

C2 ~129.5 ~128.5

C3 ~135.0 ~134.0

C4 ~72.5 ~67.5

C5 ~36.5 ~31.0

C6 ~27.5 ~27.5

C7 ~22.8 ~22.8

C8 ~14.0 ~14.0

Experimental Protocols: NMR Spectrum Prediction
Methodology
The prediction of NMR spectra is a critical step in modern chemical analysis and can be

approached through several methodologies, ranging from empirical-based methods to

sophisticated quantum mechanical calculations.

Empirical and Database-Driven Methods
This is the most common approach for rapid NMR prediction. Software packages such as those

from ACD/Labs and Mestrelab utilize large databases of experimentally determined NMR

spectra.[1][2]

HOSE Codes (Hierarchical Organisation of Spherical Environments): This method encodes

the chemical environment around a specific atom. The algorithm searches a database for

matching codes and uses the associated experimental chemical shifts to predict the shift for

the atom in the query molecule.

Increment-Based Calculations: This method starts with a base chemical shift for a simple

molecular skeleton and adds or subtracts shift values (increments) for each substituent.
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Procedure:

Draw the chemical structure of interest (e.g., (E)-Oct-2-en-4-ol) in the software interface.

The software analyzes the structure and, for each atom, generates a descriptor of its

chemical environment.

This descriptor is used to query a vast internal database of structures with assigned

experimental spectra.

An algorithm calculates the predicted chemical shift based on the shifts of atoms in similar

environments found in the database.

Coupling constants are predicted based on known dihedral angle dependencies (Karplus

equation) and empirical data for different structural motifs.

Machine Learning and Artificial Intelligence
Recent advances have incorporated machine learning and deep learning models to improve

prediction accuracy.[3]

Neural Networks: Models like Message Passing Neural Networks (MPNNs) are trained on

large datasets of molecules and their corresponding spectra.[3] These models learn the

complex relationships between molecular structure and NMR parameters.

Ensemble Methods: Some predictors combine the results from multiple algorithms (e.g.,

HOSE codes, increments, and machine learning) to provide a more robust and accurate

prediction.[2]

Procedure:

Input the molecular structure into the machine learning model.

The model, trained on extensive spectral data, processes the molecular graph to learn

atomic environments.

It then outputs the predicted chemical shifts and, in some cases, coupling constants.
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Quantum Mechanical Methods
This approach, primarily using Density Functional Theory (DFT), offers a first-principles method

for calculating NMR parameters.

Procedure:

Geometry Optimization: The 3D coordinates of the molecule are first optimized to find the

lowest energy conformation.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors for each

nucleus are calculated. This is often done using methods like GIAO (Gauge-Including

Atomic Orbital).

Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is

then referenced against the calculated shielding of a standard compound (e.g., TMS) to

obtain the chemical shift. δ_sample = σ_ref - σ_sample

This method is computationally intensive but can be very accurate, especially for novel

structures not well-represented in empirical databases.

Logical Workflow for NMR Prediction
The following diagram illustrates the general workflow for predicting an NMR spectrum.
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Caption: Workflow for NMR spectrum prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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